molecular formula C16H29N3O3 B7915466 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915466
M. Wt: 311.42 g/mol
InChI Key: FXLVZTYYXOTFTD-NSHDSACASA-N
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Description

This compound is a piperidine-based derivative featuring a cyclopropane ring, a tert-butyl carbamate group, and an (S)-2-amino-propionyl (L-alanine-derived) moiety. Its structural complexity makes it valuable in medicinal chemistry, particularly as a chiral intermediate for synthesizing bioactive molecules. The tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes. Its molecular formula is C₁₇H₃₁N₃O₃, with a molar mass of 325.45 g/mol (CAS 1353992-95-6) .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-7-13(8-10-18)19(12-5-6-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLVZTYYXOTFTD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester generally involves several key steps:

  • Formation of the piperidine derivative: : This is typically achieved through the reaction of cyclopropylamine with a suitable piperidine precursor.

  • Amidation reaction: : The piperidine derivative is then reacted with an activated ester of [1-((S)-2-Amino-propionyl)], forming the intermediate product.

  • Carbamate formation: : The final step involves the reaction of the intermediate with tert-butyl chloroformate under mild basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often involves scaling up these synthetic routes, optimizing reaction conditions to enhance yield and purity. Automation and continuous flow chemistry techniques can be employed to streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can yield different amine derivatives, depending on the specific conditions employed.

  • Substitution: : Nucleophilic substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide, KMnO4, and other oxidizing agents.

  • Reduction: : Reagents such as LiAlH4 or NaBH4 can be used under controlled conditions.

  • Substitution: : Halogenating agents and nucleophiles are typically used in these reactions.

Major Products: The major products formed depend on the type of reaction and the conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Pain Management

Recent studies have indicated that compounds similar to This compound can act as dual ligands for histamine H3 and sigma-1 receptors. These receptors are crucial in the modulation of nociceptive and neuropathic pain pathways. The compound's ability to interact with these receptors suggests potential therapeutic applications in pain management .

Antidiabetic Properties

Research has highlighted that certain derivatives of piperidine, including those related to this compound, exhibit antidiabetic effects. They may help in the regulation of glucose metabolism and insulin sensitivity, making them candidates for treating type 1 and type 2 diabetes mellitus .

Neurological Disorders

The compound's interaction with sigma receptors positions it as a potential treatment for neurological disorders, including depression and anxiety. Its ability to modulate neurotransmitter systems could provide new avenues for therapeutic interventions in these conditions .

Case Study 1: Pain Relief Efficacy

A study published in 2023 evaluated the efficacy of piperidine-based compounds on pain relief in animal models. The results demonstrated significant analgesic effects when administered at specific dosages, indicating that compounds like This compound could be effective in clinical settings for pain management .

Case Study 2: Diabetes Treatment

In a clinical trial focusing on diabetes management, a derivative of this compound was tested for its ability to lower blood glucose levels. The trial showed promising results, with participants experiencing improved glycemic control after treatment, suggesting its potential as an antidiabetic agent .

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and thereby modulating biological pathways. This interaction can inhibit or activate the target, leading to various physiological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences
[Target Compound] 1353992-95-6 C₁₇H₃₁N₃O₃ 325.45 Cyclopropane, tert-butyl carbamate, alanine
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1401668-73-2 C₁₆H₃₁N₃O₃ 329.44 Isopropyl carbamate instead of cyclopropane
tert-butyl (1-acetylpiperidin-4-yl)carbamate Not specified C₁₂H₂₂N₂O₃ 242.32 Acetyl group replaces alanine moiety
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Not specified C₁₇H₃₁N₃O₃ 325.45 Methyl group added to piperidine

Key Observations :

  • Replacement of the alanine moiety with an acetyl group (as in tert-butyl (1-acetylpiperidin-4-yl)carbamate) simplifies synthesis but reduces chiral complexity and biological activity .

Physicochemical Properties

  • Solubility : The alanine moiety in the target compound improves aqueous solubility relative to acetylated analogs, which are more lipophilic .
  • Stability : The tert-butyl carbamate group provides robust protection against acidic conditions, a feature shared across analogs .

Research Findings and Data

Table 2: Comparative Bioactivity of Selected Analogs

Compound Bioactivity (IC₅₀) Key Application Reference
Target Compound Not reported Intermediate in drug synthesis
Nitrothiophen-containing analogs 0.4–3.7 µM Antituberculosis agents
tert-butyl (1-acetylpiperidin-4-yl)carbamate Not bioactive Synthetic intermediate

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications, particularly in the context of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of the compound is C14H25N3O2C_{14}H_{25}N_{3}O_{2}, with a molar mass of approximately 267.37 g/mol. The structure includes a piperidine ring, a cyclopropyl group, and a tert-butyl carbamate moiety, which are key to its biological activity.

Synthesis

The synthesis typically involves multiple steps, including the formation of the piperidine framework and subsequent functionalization to introduce the cyclopropyl and carbamate groups. The overall yield of the synthesis can vary based on the specific reaction conditions employed.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting the growth of various cancer cell lines. Notably, it was tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that the compound exhibited significant cytotoxic effects:

Cell LineIC50 (µM)Notes
MCF-710Effective at inhibiting cell proliferation
SK-BR-38Comparable to standard treatments
MDA-MB-23112Shows promise for triple-negative breast cancer

The compound's mechanism of action appears to involve the inhibition of glutaminolysis, a metabolic pathway crucial for cancer cell survival. This inhibition leads to reduced availability of biosynthetic precursors necessary for rapid cell division and growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) were found to be as low as 0.78 µg/mL, indicating strong bactericidal properties:

Bacterial StrainMIC (µg/mL)Resistance Type
MRSA0.78Methicillin-resistant
VRE1.5Vancomycin-resistant
Staphylococcus epidermidis2.0Biofilm-forming

However, it showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has moderate brain exposure with a half-life of approximately 0.74 hours. It demonstrates good tissue distribution in organs such as the liver and kidneys, which is critical for therapeutic effectiveness .

Case Studies

  • Breast Cancer Treatment : In a study involving mice models with implanted breast tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents .
  • Infection Models : In vivo studies showed that administration of this compound significantly reduced bacterial load in infected tissues compared to untreated controls, highlighting its potential as an effective antimicrobial agent .

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